1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ddF-Trityl-pentofuranosyl-T is a compound that features a trityl protecting group attached to a pentofuranosyl sugar moiety. Trityl groups are commonly used in organic synthesis to protect hydroxyl groups due to their stability under a variety of conditions. The pentofuranosyl moiety is a five-membered ring sugar, which is a crucial component in many biological molecules.
Preparation Methods
The synthesis of ddF-Trityl-pentofuranosyl-T typically involves the protection of the hydroxyl groups on the pentofuranosyl ring using trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .
Chemical Reactions Analysis
ddF-Trityl-pentofuranosyl-T undergoes several types of chemical reactions, including:
Oxidation: The trityl group can be oxidized under strong oxidative conditions, although it is generally stable.
Reduction: The trityl group is resistant to reduction, making it a good protecting group.
Substitution: The trityl group can be removed by acid-catalyzed hydrolysis, typically using trifluoroacetic acid in dichloromethane. Common reagents used in these reactions include trityl chloride, pyridine, and trifluoroacetic acid.
Scientific Research Applications
ddF-Trityl-pentofuranosyl-T has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of nucleosides and nucleotides for studying DNA and RNA.
Medicine: Utilized in the development of antiviral and anticancer drugs.
Industry: Applied in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ddF-Trityl-pentofuranosyl-T involves the protection of hydroxyl groups on the pentofuranosyl ring, preventing unwanted side reactions during synthesis. The trityl group is removed under acidic conditions, revealing the free hydroxyl groups for further chemical modifications. This protection-deprotection strategy is crucial in multi-step organic syntheses .
Comparison with Similar Compounds
Similar compounds to ddF-Trityl-pentofuranosyl-T include other trityl-protected sugars and nucleosides. These compounds share the trityl protecting group but differ in the sugar or nucleoside moiety. Examples include trityl-protected ribofuranosyl and deoxyribofuranosyl compounds. ddF-Trityl-pentofuranosyl-T is unique due to its specific pentofuranosyl structure, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
132776-30-8 |
---|---|
Molecular Formula |
C29H27FN2O4 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-3-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H27FN2O4/c1-20-18-32(28(34)31-26(20)33)27-25(30)17-24(36-27)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-25,27H,17,19H2,1H3,(H,31,33,34)/t24-,25+,27+/m0/s1 |
InChI Key |
IPKPAMZRQGPDFZ-ZWEKWIFMSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.